7-Diethylamino-3-N-(4-maleimidopropyl)carbamoylcoumarin
Description
Properties
IUPAC Name |
7-(diethylamino)-N-[3-(2,5-dioxopyrrol-1-yl)propyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-3-23(4-2)15-7-6-14-12-16(21(28)29-17(14)13-15)20(27)22-10-5-11-24-18(25)8-9-19(24)26/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIKYNYJRZPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160291-54-3 | |
| Record name | 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Maleimide Functionalization via Carbodiimide-Mediated Coupling
A primary synthesis route involves the sequential functionalization of a coumarin core with maleimide. The process begins with the preparation of 7-diethylaminocoumarin-3-carboxylic acid, which is activated using carbodiimide reagents such as -(3-dimethylaminopropyl)--ethylcarbodiimide (EDC) in the presence of -hydroxysuccinimide (NHS). This activation facilitates the coupling of 3-maleimidopropylamine to the carboxylic acid group, forming the target carbamoyl linkage.
Key Steps :
-
Activation : The carboxylic acid is treated with EDC and NHS in dichloromethane (DCM) at 0°C for 1 hour to form an active ester.
-
Coupling : 3-Maleimidopropylamine is added, and the reaction proceeds at ambient temperature for 20 hours. Excess amine ensures complete conversion.
-
Workup : The crude product is extracted with DCM, washed with aqueous , and purified via silica gel chromatography (20–50% ethyl acetate/hexanes gradient).
Maleamic Acid Intermediate Strategy
An alternative method employs maleamic acid as a precursor. This approach avoids direct handling of maleimide’s inherent instability by synthesizing a maleamic acid intermediate, which is subsequently cyclized to form the maleimide ring.
Procedure :
-
Maleamic Acid Formation : React 3-aminopropylmaleimide with 7-diethylaminocoumarin-3-carbonyl chloride in the presence of in acetonitrile.
-
Cyclization : Treat the maleamic acid with acetic anhydride and sodium acetate at 80°C for 2 hours to induce intramolecular cyclodehydration.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexanes) yields the final product.
Advantages : Improved stability of intermediates and higher functional group compatibility.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents (e.g., DCM, acetonitrile) at temperatures between 0°C and 25°C. Elevated temperatures during cyclization (80°C) are critical for efficient maleimide ring formation.
Stoichiometric Considerations
A 1.1:1 molar ratio of amine to activated ester minimizes side reactions, while excess acetic anhydride (5 equiv) ensures complete cyclization.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the primary purification method, with gradients tailored to the compound’s polarity (e.g., 10–50% ethyl acetate in hexanes). Analytical HPLC (C18 column, 0–100% acetonitrile/water) confirms ≥97% purity.
Spectroscopic Analysis
-
: Key signals include the maleimide vinyl protons ( 6.7–6.8 ppm), coumarin aromatic protons ( 6.3–8.2 ppm), and diethylamino group ( 1.2–3.4 ppm).
-
Mass Spectrometry : ESI-MS exhibits a prominent ion at 420.4 (calculated: 420.15).
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Yield | Purity | Advantages |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, NHS, DCM | 56% | ≥97% | Straightforward, scalable |
| Maleamic Acid Cyclization | Acetic anhydride, | 44% | ≥95% | Stabilizes reactive intermediates |
Challenges and Mitigation Strategies
-
Maleimide Hydrolysis : The maleimide ring is prone to hydrolysis in aqueous media. Storage in anhydrous solvents and avoidance of prolonged exposure to moisture are critical.
-
Byproduct Formation : Excess reagents (e.g., EDC) may form urea derivatives. Silica gel chromatography effectively removes these impurities .
Chemical Reactions Analysis
Types of Reactions
7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C primarily undergoes substitution reactions due to the presence of the maleimide group, which is highly reactive towards thiol groups. This makes it an excellent candidate for labeling cysteine residues in proteins .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, bases like triethylamine.
Conditions: Organic solvents (e.g., dichloromethane, chloroform), room temperature to slightly elevated temperatures.
Major Products
The major product of these reactions is a thiol-labeled coumarin derivative, which retains the fluorescent properties of the parent compound .
Scientific Research Applications
7-DIETHYLAMINO-3-[N-(3-MALEIMIDOPROPYL)C has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in protein labeling to study protein-protein interactions and enzyme activities.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices.
Mechanism of Action
The compound exerts its effects through the formation of a covalent bond between the maleimide group and thiol groups in target molecules. This covalent attachment results in a stable, fluorescently labeled product that can be detected and quantified using fluorescence spectroscopy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between 7-diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin and related coumarin derivatives.
Table 1: Key Comparisons of Maleimide-Functionalized Coumarin Derivatives
Structural and Functional Analysis
Reactive Group Specificity :
- The maleimidopropyl linker in the target compound provides enhanced solubility in aqueous buffers compared to the maleimidylphenyl group in CPM, which is more hydrophobic .
- DCIA uses an iodoacetamide group, which reacts with thiols at a broader pH range (6–9) compared to maleimide derivatives (optimal at pH 6.5–7.5) .
Fluorescence Properties: The diethylamino substituent at the 7-position in all compounds enhances electron-donating capacity, increasing fluorescence quantum yield. However, the 4-methyl group in CPM and DCIA slightly red-shifts emission compared to the non-methylated target compound . Pyridinyl and methoxyphenyl derivatives (non-reactive) exhibit fluorescence shifts dependent on solvent polarity, making them less consistent for quantitative assays .
Applications :
- Maleimidopropyl coumarin : Preferred for dynamic thiol labeling in live-cell imaging due to its balanced hydrophilicity and rapid conjugation kinetics .
- CPM : Used in fixed-tissue studies (e.g., prostaglandin synthase activity) where hydrophobicity aids membrane penetration .
- DCIA : Ideal for histochemical staining due to pH versatility .
Research Findings
- Nanosensor Development: The target compound’s maleimidopropyl group enables precise conjugation to cysteine residues in engineered nanosensors, achieving sub-micromolar detection limits for thiol-containing biomolecules .
- Limitations: Maleimide derivatives, including the target compound, may exhibit non-specific binding to amine groups under alkaline conditions, whereas iodoacetamide-based DCIA shows higher specificity but slower reaction kinetics .
- Comparative Stability : The methyl group in CPM and DCIA improves photostability but reduces solubility in aqueous media compared to the target compound .
Biological Activity
7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin (CAS Number: 160291-54-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in fluorescence applications and as a molecular probe in biochemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of coumarin derivatives, characterized by a diethylamino group and a maleimidopropyl substituent. Its molecular formula is , and it exhibits notable fluorescence properties, making it suitable for various biological applications.
| Property | Value |
|---|---|
| IUPAC Name | 7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin |
| Molecular Formula | |
| Molecular Weight | 276.34 g/mol |
| Solubility | Soluble in organic solvents |
| Fluorescence | High quantum yield |
7-Diethylamino-3-[N-(3-maleimidopropyl)C] primarily interacts with biological molecules through its maleimide group, which can form stable covalent bonds with thiol groups in proteins. This property is exploited in various biochemical assays to label proteins and study their interactions.
Key Mechanisms Include:
- Covalent Binding : The maleimide moiety reacts with free thiols in proteins, facilitating the attachment of fluorescent tags for imaging and tracking.
- Fluorescence Resonance Energy Transfer (FRET) : When used in conjunction with other fluorophores, it can serve as a donor or acceptor in FRET applications, enabling sensitive detection of biomolecular interactions.
Biological Activities
Research has demonstrated several biological activities associated with 7-Diethylamino-3-[N-(3-maleimidopropyl)C]:
- Antitumor Activity : Studies indicate that coumarin derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through reactive oxygen species (ROS) generation.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Cell Proliferation Inhibition : It has been observed to inhibit cell proliferation in vitro, particularly in cancer cells, suggesting its potential as an anticancer agent.
Case Study 1: Antitumor Efficacy
A study investigated the effects of 7-Diethylamino-3-[N-(3-maleimidopropyl)C] on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.
Case Study 2: Protein Labeling
In another study, researchers utilized the fluorescent properties of this compound to label specific proteins in live cells. The successful labeling enabled real-time tracking of protein dynamics, providing insights into cellular processes such as migration and division.
Q & A
Q. What is the role of the maleimide group in 7-diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin for protein labeling?
The maleimide group enables selective covalent conjugation with thiol (-SH) groups in cysteine residues of proteins. This reaction occurs under mild, slightly alkaline conditions (pH 6.5–7.5), forming stable thioether bonds. Researchers commonly use this property for fluorescent labeling in assays like surface plasmon resonance (SPR) or thermostability analysis . For optimal results, maintain a 5–10:1 molar ratio of the coumarin-maleimide derivative to the target protein to ensure efficient labeling while minimizing aggregation.
Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?
Analytical methods include:
- HPLC : To assess purity (>95% recommended for biological assays).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 391.4 g/mol as per ).
- NMR : Verify functional groups (e.g., maleimide protons at δ 6.7–7.0 ppm). Quantum chemical methods, such as DFT calculations, can also predict electronic properties (e.g., dipole moments, charge distribution) to cross-validate experimental data .
Q. What solvents are compatible with this coumarin derivative for spectroscopic studies?
The compound is soluble in DMSO, DMF, and acetonitrile. For aqueous applications, prepare a stock solution in DMSO (≤1% v/v final concentration to avoid cellular toxicity). Fluorescence intensity varies with solvent polarity; for example, λem shifts from 450 nm (non-polar solvents) to 480 nm (aqueous buffers) due to solvatochromism .
Advanced Research Questions
Q. How can non-specific labeling be minimized when using this maleimide-coumarin probe?
Non-specific binding arises from free thiols in reducing agents (e.g., DTT, β-mercaptoethanol) or residual cysteine residues in protein buffers. Mitigation strategies include:
- Pre-treatment with iodoacetamide : Block exposed thiols before maleimide conjugation.
- Quenching post-labeling : Add excess β-mercaptoethanol to terminate the reaction.
- Optimized buffer : Use Tris-HCl (pH 7.4) with 1 mM EDTA to stabilize maleimide reactivity .
Q. What experimental designs are suitable for studying enzyme inhibition using this fluorophore?
Coumarin-maleimide derivatives can monitor enzyme conformational changes via fluorescence quenching or Förster resonance energy transfer (FRET). For example, in prostaglandin H synthase (PGHS) studies, the compound’s fluorescence decreases upon binding to the cyclooxygenase active site, enabling real-time kinetic analysis of inhibitor interactions . Use stopped-flow spectrophotometry for rapid mixing and data acquisition.
Q. How does metal coordination influence the photophysical properties of this compound?
demonstrates that platinum(II) complexes with coumarin derivatives exhibit enhanced Stokes shifts and altered emission spectra due to metal-ligand charge transfer (MLCT). For example, [(DAPC)Pt(μ-Cl)]₂ shows a 72% yield in synthesis and a λem shift from 480 nm (free ligand) to 520 nm (complexed). Such modifications are critical for designing metal-based biosensors .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported fluorescence quantum yields (ΦF) across studies?
Variations in ΦF (e.g., 0.45 in aqueous buffers vs. 0.65 in ethanol) arise from solvent polarity, pH, and conjugation efficiency. Standardize measurements using a reference fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.55) and account for environmental factors. Conflicting data may also stem from impurities; cross-validate with HPLC-MS .
Q. Why do maleimide and iodoacetamide derivatives show divergent labeling efficiencies in live-cell imaging?
Maleimides react rapidly with surface-exposed thiols but may penetrate membranes inefficiently. Iodoacetamides, while slower, offer better intracellular access. Comparative studies in highlight that iodoacetamide-coumarin derivatives (e.g., DCIA) achieve 20–30% higher labeling in cytosolic proteins than maleimide counterparts .
Methodological Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₃O₅ | |
| SMILES | O=C1N(C(=O)CC1)C=C/NC(=O)C2=Cc3c(OC2=O)cc(cc3)N(CC)CC | |
| Fluorescence λex/λem | 385 nm / 480 nm (aqueous buffer) | |
| Synthetic Yield (Pt complex) | 72% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
